5-Bromo-5'-methyl-2,2'-bithiophene

Organic semiconductors HOMO-LUMO engineering Optoelectronic materials

This asymmetric bithiophene monomer (CAS 146796-00-1) offers a single reactive bromine handle for precise step-growth polymerization, eliminating the branching and stoichiometric imbalances common with symmetric dibromo analogs. The 5'-methyl substituent enhances solubility and fine-tunes electronic properties without introducing extra reactivity. Ideal for synthesizing donor-acceptor copolymers (OPVs, 6-8% PCE) and D-π-A small molecules (OFETs, HOMO -5.31 eV). Choose this building block for regioselective control, superior material processability, and batch-to-batch consistency.

Molecular Formula C9H7BrS2
Molecular Weight 259.2 g/mol
CAS No. 146796-00-1
Cat. No. B12559440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-5'-methyl-2,2'-bithiophene
CAS146796-00-1
Molecular FormulaC9H7BrS2
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC=C(S2)Br
InChIInChI=1S/C9H7BrS2/c1-6-2-3-7(11-6)8-4-5-9(10)12-8/h2-5H,1H3
InChIKeyUJJLRLVKKPWBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-5'-methyl-2,2'-bithiophene (CAS 146796-00-1): Asymmetric Building Block for Organic Semiconductor Procurement


5-Bromo-5'-methyl-2,2'-bithiophene (CAS 146796-00-1) is a heterocyclic organic compound consisting of two thiophene rings connected at the 2- and 2'-positions, with a bromine substituent at the 5-position and a methyl group at the 5'-position [1]. This asymmetric substitution pattern distinguishes it from symmetric bithiophene derivatives such as 5,5'-dibromo-2,2'-bithiophene or 5,5'-dimethyl-2,2'-bithiophene. The compound serves primarily as a π-conjugated building block and synthetic intermediate for the construction of more complex organic semiconductors, donor-acceptor polymers, and small-molecule optoelectronic materials [2]. The presence of a single bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, or direct arylation polymerizations), while the methyl group contributes to solubility modulation and electronic fine-tuning without introducing additional reactive sites .

Why 5-Bromo-5'-methyl-2,2'-bithiophene Cannot Be Replaced by Symmetric Bithiophene Analogs in Precision Organic Electronics


In the design and procurement of organic semiconductor building blocks, symmetric bithiophene derivatives such as 5,5'-dibromo-2,2'-bithiophene or unsubstituted 2,2'-bithiophene are not interchangeable with the asymmetric 5-bromo-5'-methyl variant. The presence of a single reactive bromine handle in 5-bromo-5'-methyl-2,2'-bithiophene enables precise, stoichiometric control in step-growth polymerizations and sequential coupling reactions, whereas symmetric dibromo analogs introduce two equivalent reactive sites that can lead to uncontrolled branching, cross-linking, or stoichiometric imbalance . Furthermore, the methyl substituent at the 5'-position modifies the electronic properties and solubility of the resulting conjugated materials without contributing additional reactive functionality [1]. Studies on substituted 2,2'-bithiophene derivatives have demonstrated that the nature and position of substituents critically influence the electronic properties (HOMO/LUMO energies, optical band gap) of the resulting materials, with asymmetric substitution offering a unique combination of reactivity and electronic tuning not achievable with symmetric or unsubstituted counterparts [2]. This asymmetric architecture makes the compound essential for applications requiring regioselective functionalization and controlled polymer architecture.

Quantitative Differentiation of 5-Bromo-5'-methyl-2,2'-bithiophene: Electronic Properties and Device Performance Compared to Bithiophene Analogs


HOMO Energy Level and Optical Band Gap of 5-Bromo-5'-methyl-2,2'-bithiophene Versus Unsubstituted 2,2'-Bithiophene

The asymmetric substitution pattern of 5-bromo-5'-methyl-2,2'-bithiophene produces distinct electronic properties compared to the unsubstituted parent compound. Experimental and computational studies demonstrate that the introduction of the electron-withdrawing bromine and electron-donating methyl groups at the 5- and 5'-positions respectively modulates the frontier orbital energies relative to unsubstituted 2,2'-bithiophene [1]. The HOMO energy level of 5-bromo-5'-methyl-2,2'-bithiophene is elevated compared to unsubstituted 2,2'-bithiophene, while the optical band gap is narrowed, making it more suitable for visible light absorption in optoelectronic applications [2].

Organic semiconductors HOMO-LUMO engineering Optoelectronic materials

Photovoltaic Device Efficiency of 5-Bromo-5'-methyl-2,2'-bithiophene-Based Polymers in Bulk Heterojunction Solar Cells

Polymers synthesized using 5-bromo-5'-methyl-2,2'-bithiophene as a key monomeric building block have been evaluated in bulk heterojunction organic photovoltaic devices. When copolymerized with appropriate comonomers and blended with PC71BM as the electron acceptor, the resulting donor polymers achieve power conversion efficiencies in the range of 6-8% [1]. This performance metric is comparable to or exceeds that of many conventional P3HT-based devices, which typically achieve PCEs of 3-5% under similar testing conditions, and approaches the performance of more complex donor-acceptor copolymer systems [2].

Organic photovoltaics Bulk heterojunction Donor-acceptor polymers

Charge Carrier Mobility of Bithiophene-Containing Polymers: Comparative Analysis of P3HT with and without Bithiophene Branching

The introduction of bithiophene units into polythiophene backbones has been quantitatively assessed for its impact on charge transport properties. While 5-bromo-5'-methyl-2,2'-bithiophene is a monomeric building block rather than the final polymer, studies on structurally analogous bithiophene-incorporated P3HT copolymers provide class-level inference regarding the expected electronic behavior. Branched P3HT copolymers containing 3,3'-bithiophene interchain branches exhibit hole mobilities approximately an order of magnitude higher than linear P3HT reference polymers when measured in field-effect transistor configurations [1]. Specifically, B-P3HT copolymers display hole mobility values of approximately 1.2 × 10^-3 cm²/Vs compared to 1.4 × 10^-4 cm²/Vs for unmodified P3HT [2].

Organic field-effect transistors Hole mobility Conjugated polymers

Application Scenarios for 5-Bromo-5'-methyl-2,2'-bithiophene in Organic Electronics Research and Development


Donor-Acceptor Copolymer Synthesis for Organic Photovoltaics

Researchers developing novel donor polymers for bulk heterojunction organic solar cells can employ 5-bromo-5'-methyl-2,2'-bithiophene as a π-conjugated building block in alternating copolymer architectures. The single bromine handle enables controlled step-growth copolymerization with dibromo-functionalized acceptor monomers (e.g., diketopyrrolopyrrole, isoindigo, or benzothiadiazole derivatives) via Suzuki or Stille cross-coupling . The resulting donor-acceptor copolymers exhibit power conversion efficiencies of 6-8% when blended with PC71BM acceptors, positioning this monomer as a practical entry point for photovoltaic materials research without requiring complex monomer synthesis [1]. The methyl substituent provides adequate solubility for solution processing while minimizing steric interference with π-stacking.

Synthesis of Asymmetric π-Conjugated Small Molecules for OFETs

5-Bromo-5'-methyl-2,2'-bithiophene serves as an ideal precursor for the synthesis of asymmetric oligothiophenes and small-molecule organic semiconductors for organic field-effect transistor (OFET) applications. The bromine atom at the 5-position undergoes facile cross-coupling with aryl boronic acids, stannanes, or terminal alkynes, while the methyl group at the 5'-position remains inert and provides solubility and electronic fine-tuning . This regioselectivity enables the construction of D-π-A type molecules where the bithiophene unit acts as the π-bridge. The elevated HOMO level (-5.31 eV) compared to unsubstituted bithiophene improves energy level alignment with gold source-drain electrodes, potentially reducing contact resistance and enhancing charge injection in OFET devices [2].

Controlled Polymer Architecture in Conjugated Polymer Synthesis

In academic and industrial laboratories developing precision conjugated polymers, 5-bromo-5'-methyl-2,2'-bithiophene enables controlled chain-growth polymerization mechanisms that are difficult to achieve with symmetric dibromo bithiophene monomers. The monofunctional nature of this compound prevents undesired cross-linking and branching that can compromise polymer solubility, processability, and electronic performance . When employed in catalyst-transfer polycondensation reactions, this monomer can contribute to well-defined alternating copolymer sequences with narrow molecular weight distributions. The resulting polymers maintain the beneficial electronic properties of bithiophene-containing backbones while avoiding the batch-to-batch variability associated with uncontrolled branching in polymerizations using symmetric bithiophene derivatives.

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